molecular formula C13H12F3N3S B1412357 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine CAS No. 1395492-69-9

4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

Cat. No. B1412357
M. Wt: 299.32 g/mol
InChI Key: NDKQODPFCYXYRJ-UHFFFAOYSA-N
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Description

The compound “4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions . For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN.EDC-HCl during the initial phase of synthesis .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Structural Analyses and Derivative Synthesis

Research on similar thiazole derivatives and pyridinyl compounds often focuses on their synthesis and structural characterization, laying the groundwork for further applications in material science, pharmaceuticals, and catalysis. For instance, studies on thiazole and pyridine derivatives have described the synthesis of various heterocyclic compounds, elucidating their structural features and potential reactivity (Sokolov et al., 2010; Böck et al., 2020). These foundational studies are essential for understanding the chemical behavior and applications of new compounds.

Quantum Chemical Analysis

Compounds with pyridinyl and thiazole groups have been analyzed for their electronic structure and tautomerism using quantum chemical methods. This type of analysis provides insights into their electronic properties, reactivity, and potential applications in designing molecules with specific functions, such as ligands in metal coordination complexes or active moieties in pharmaceutical agents (Bhatia et al., 2013).

Antimicrobial and Anticancer Activities

Thiazole and pyridine derivatives have been extensively studied for their biological activities. Research has demonstrated that structurally similar compounds exhibit significant antimicrobial and anticancer properties, suggesting potential pharmaceutical applications. These studies involve the synthesis of novel compounds followed by in vitro evaluation against various bacterial strains and cancer cell lines, identifying promising candidates for further drug development (Dave et al., 2007; Abdo et al., 2015).

Catalytic Applications

The structural motifs found in the compound of interest are often explored for their catalytic applications. For example, studies on related pyridinyl compounds have investigated their role as ligands in catalytic systems, influencing the efficiency and selectivity of various chemical reactions. These applications are crucial in developing more sustainable and efficient synthetic methodologies (Deeken et al., 2006).

Safety And Hazards

The safety and hazards of thiazole derivatives depend on the specific compound and its concentration. Some thiazole derivatives are used in medicinal chemistry due to their potent biological activities and lesser side effects .

Future Directions

Thiazole derivatives have been the focus of medicinal chemists due to their diverse biological activities . The current research aims to find new leads, which may later be translated into new drugs . The future directions in this field involve the design and development of different thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3S/c1-7-10(20-11(17)19-7)8-2-5-18-9(6-8)12(3-4-12)13(14,15)16/h2,5-6H,3-4H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQODPFCYXYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140850
Record name 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

CAS RN

1395492-69-9
Record name 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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